大叶桉酚 B

描述

Macrocarpal B is an antibacterial compound that can be isolated from the branch of Eucalyptus globulus . It has been used for the research of periodontal disease .

Synthesis Analysis

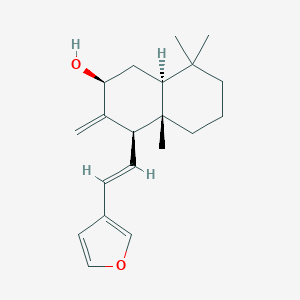

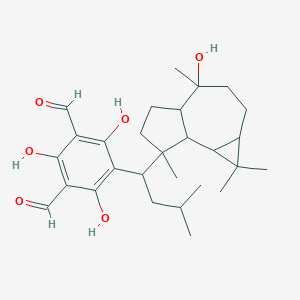

Macrocarpals are structurally characterized by isopentyl phioroglucinol dialdehyde fused to various sesquiterpene skeletons . The first stereoselective total synthesis of macrocarpal-C, which is identical with macrocarpal G, has been reported . The synthesis involved an efficient coupling of the aromatic side-chain unit with enone, prepared from commercially available and inexpensive (+)-3-carene .

Molecular Structure Analysis

The molecular formula of Macrocarpal B is C28H40O6 . The structures of macrocarpals were analyzed by means of NMR analyses .

Physical and Chemical Properties Analysis

科学研究应用

抗菌活性

从大叶桉树叶中分离出的 Macrocarpal B 已显示出显着的抗菌特性。Yamakoshi 等人 (1992) 确定了其结构,并指出了其对各种细菌菌株的功效,表明其在开发抗菌剂中的潜在用途 (Yamakoshi 等人,1992).

半合成和结构分析

Alliot 等人 (2013) 报告了从大叶桉酚 B 半合成大叶桉酚 C。这个过程促进了对大叶桉酚结构及其生物活性的研究,扩大了天然产物化学研究的范围 (Alliot 等人,2013).

抗真菌特性

This compound 也因其抗真菌特性而被探索。Wong 等人 (2015) 证明了其对毛癣菌的有效性,毛癣菌是皮肤真菌病的常见原因。这项研究表明它作为天然抗真菌剂的潜力 (Wong 等人,2015).

牙科应用

Nagata 等人 (2006) 的研究探索了this compound 对口腔细菌的影响,特别是牙龈卟啉单胞菌,它与牙周病有关。他们的研究结果表明,大叶桉酚可能在口腔保健产品中有效 (Nagata 等人,2006).

防污活性

在海洋生物学中,this compound 已显示出作为防污剂的希望。Singh 等人 (1999) 报告了其在抑制蓝贻贝(地中海贻贝)附着方面的有效性,表明其在海洋防污应用中的潜力 (Singh 等人,1999).

抗菌活性

进一步扩展其抗菌潜力,Yin 等人 (2013) 分离并鉴定了this compound 的强抗菌特性。这表明它在开发新的抗菌剂中的用途 (Yin 等人,2013).

抗癌潜力

Qi 等人 (2020) 研究了this compound 对结直肠癌的疗效,表明其作为癌症治疗中的小分子化合物的潜力 (Qi 等人,2020).

二肽基肽酶 4 抑制

Kato 等人 (2017) 确定了this compound 在抑制二肽基肽酶 4 中的作用,这对于治疗 2 型糖尿病很重要。这项研究为开发天然 DPP-4 抑制剂开辟了途径 (Kato 等人,2017).

作用机制

Mode of Action

Macrocarpal B acts as an inhibitor, blocking the binding between the PLA2R and its antibodies . It emerged as the most potent inhibitor in a comprehensive screening of over 4000 small-molecule compounds . Macrocarpal B reduces the antigen-antibody interaction by nearly 30% in a dose-dependent manner . It binds to the immobilized PLA2R with an affinity of 1.47 × 10^-6 M, while showing no binding to anti-PLA2R IgG .

Biochemical Pathways

It is known that the compound interferes with the pla2r-antibody interaction, which plays a crucial role in the pathogenesis of mn . By inhibiting this interaction, Macrocarpal B could potentially alter the course of the disease.

Result of Action

Macrocarpal B’s inhibition of the PLA2R-antibody interaction has several effects at the cellular level. In human podocytes exposed to MN plasma, Macrocarpal B reduced the binding of anti-PLA2R IgG to podocytes and decreased podocin expression, impaired migration function, and reduced cell viability . These effects suggest that Macrocarpal B could potentially mitigate the cellular injuries associated with MN.

Action Environment

It is known that macrocarpal b can be isolated from the branch of eucalyptus globulus , suggesting that the compound may be influenced by factors such as the growth conditions of the plant

生化分析

Biochemical Properties

Macrocarpal B has been found to have antibacterial activity . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions

Cellular Effects

Macrocarpal B has been shown to have effects on various types of cells and cellular processes . For instance, it has been found to inhibit the binding of anti-phospholipase A2 receptor (PLA2R) antibodies to podocytes, reducing cellular injuries . This suggests that Macrocarpal B influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Macrocarpal B exerts its effects at the molecular level through various mechanisms. It has been found to bind to the immobilized PLA2R with an affinity of 1.47 × 10^-6 M, while showing no binding to anti-PLA2R IgG . This suggests that Macrocarpal B may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

属性

IUPAC Name |

2,4,6-trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPTYJTKWQCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099606 | |

| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Macrocarpal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144372-45-2, 142698-60-0 | |

| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144372-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Macrocarpal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 200 °C | |

| Record name | Macrocarpal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

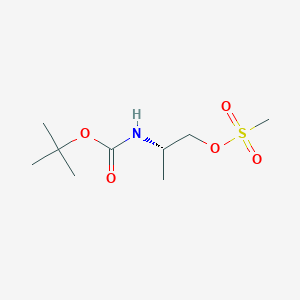

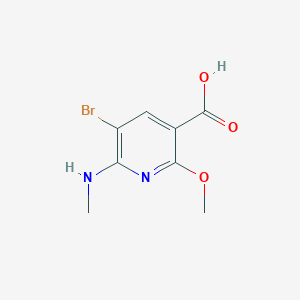

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

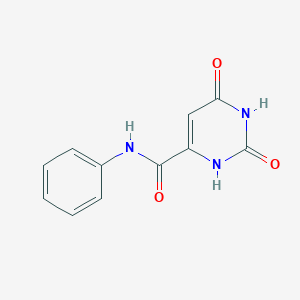

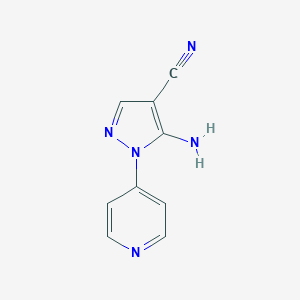

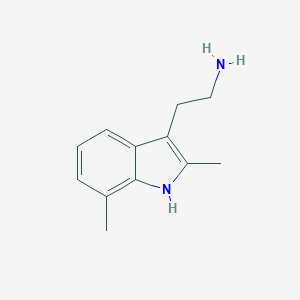

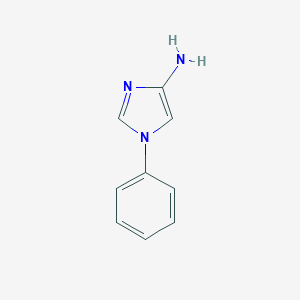

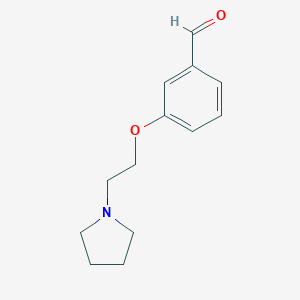

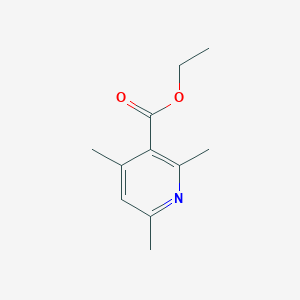

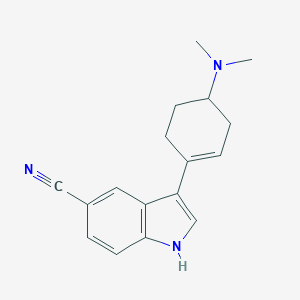

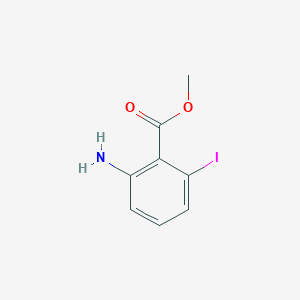

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)